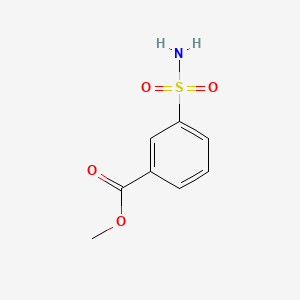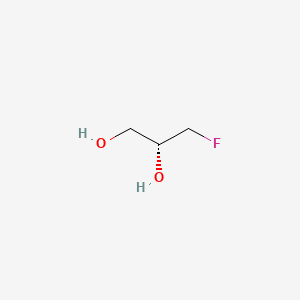
(R)-3-Fluoropropane-1,2-diol
Übersicht
Beschreibung
(R)-3-Fluoropropane-1,2-diol, also known as (R)-3-FPdiol, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is an enantiomer of the compound (S)-3-fluoropropane-1,2-diol (3-FPdiol), and it has been found to have a number of unique properties that make it useful for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
(R)-3-FPdiol has been studied for its potential applications in a variety of scientific research fields. For example, it has been used as a substrate for the study of enantioselective enzymes, as a reagent for the synthesis of other compounds, and as a chiral catalyst. It has also been studied for its potential applications in drug development, as it has been found to have unique properties that make it a potential drug candidate.
Wirkmechanismus
The mechanism of action of (R)-3-FPdiol is not yet fully understood. However, it is known that it can act as a competitive inhibitor of certain enzymes, such as phosphatases, and that it can interact with certain receptors in the body, such as the GABA-A receptor. It has also been suggested that it may act as an agonist or antagonist of certain other receptors, such as the serotonin receptor.
Biochemische Und Physiologische Effekte
(R)-3-FPdiol has been found to have a number of biochemical and physiological effects. For example, it has been found to have an inhibitory effect on phosphatases, and it has been found to have an anxiolytic effect in animal models. It has also been found to have an antidepressant effect, as well as a sedative effect.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-3-FPdiol has a number of advantages for use in laboratory experiments. For example, it is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications. However, it is important to note that it is not yet fully understood, and thus its potential applications are still being explored. Additionally, it is important to note that it may have potential side effects, such as sedation and anxiety, and thus it should be used with caution.
Zukünftige Richtungen
There are a number of potential future directions for the study of (R)-3-FPdiol. For example, further research into its mechanism of action could lead to a better understanding of its potential applications in drug development. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic uses. Finally, further research into its potential side effects could lead to a better understanding of its safety profile.
Eigenschaften
IUPAC Name |
(2R)-3-fluoropropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDNJBQKAXAXBQ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CF)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954516 | |
| Record name | (2R)-3-Fluoropropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Fluoropropane-1,2-diol | |
CAS RN |
32860-39-2 | |
| Record name | 1,2-Propanediol, 3-fluoro-, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032860392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-3-Fluoropropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



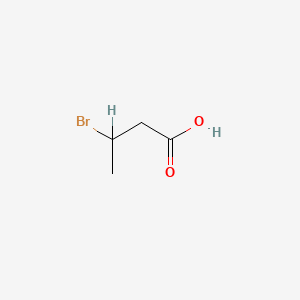
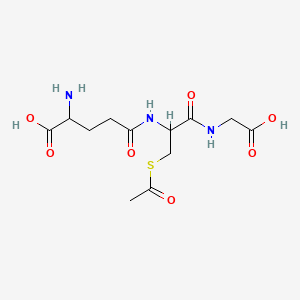
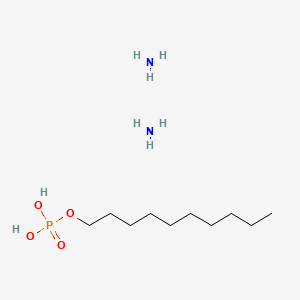
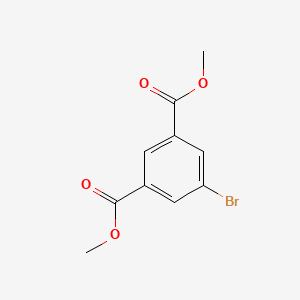
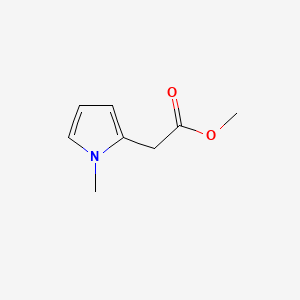
![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)

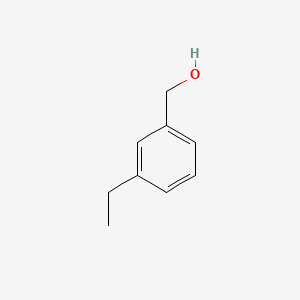
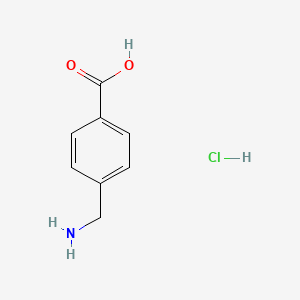

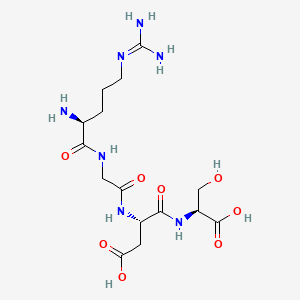

![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)
